molecular formula C13H20O2Si B14266986 [(1-Methoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane CAS No. 133464-88-7

[(1-Methoxy-3-phenylprop-1-en-1-yl)oxy](trimethyl)silane

Katalognummer: B14266986
CAS-Nummer: 133464-88-7
Molekulargewicht: 236.38 g/mol
InChI-Schlüssel: OXINPKYZBOUILM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group, a phenylprop-1-en-1-yl group, and a trimethylsilyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane typically involves the reaction of 1-methoxy-3-phenylprop-1-en-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:

1-Methoxy-3-phenylprop-1-en-1-ol+Trimethylsilyl chloride(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane+HCl\text{1-Methoxy-3-phenylprop-1-en-1-ol} + \text{Trimethylsilyl chloride} \rightarrow \text{(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane} + \text{HCl} 1-Methoxy-3-phenylprop-1-en-1-ol+Trimethylsilyl chloride→(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane+HCl

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and maintaining strict control over reaction conditions to achieve consistent product quality.

Analyse Chemischer Reaktionen

Types of Reactions

(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane can undergo various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The phenylprop-1-en-1-yl group can be reduced to form saturated derivatives.

    Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common nucleophiles include halides (Cl⁻, Br⁻) and alkoxides (RO⁻).

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of saturated hydrocarbons.

    Substitution: Formation of new silyl ethers or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane has several applications in scientific research:

    Biology: Potential use in the synthesis of biologically active molecules and pharmaceuticals.

    Medicine: Investigated for its potential role in drug development and delivery systems.

    Industry: Used in the production of advanced materials, including polymers and coatings.

Wirkmechanismus

The mechanism of action of (1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane involves its ability to act as a nucleophile or electrophile in various chemical reactions. The trimethylsilyl group can stabilize reaction intermediates, facilitating the formation of desired products. The compound can interact with molecular targets through covalent bonding, hydrogen bonding, and van der Waals interactions, influencing the pathways involved in the reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-Methyl-1-(3-phenylprop-2-enyl)oxy-1-silacyclobutane
  • Triethyl[(1-methoxy-3-phenylprop-1-en-1-yl)oxy]silane

Uniqueness

(1-Methoxy-3-phenylprop-1-en-1-yl)oxysilane is unique due to its specific combination of functional groups, which imparts distinct reactivity and stability. The presence of the trimethylsilyl group enhances its utility in organic synthesis as a protecting group, while the phenylprop-1-en-1-yl group provides additional reactivity for further functionalization.

Eigenschaften

CAS-Nummer

133464-88-7

Molekularformel

C13H20O2Si

Molekulargewicht

236.38 g/mol

IUPAC-Name

(1-methoxy-3-phenylprop-1-enoxy)-trimethylsilane

InChI

InChI=1S/C13H20O2Si/c1-14-13(15-16(2,3)4)11-10-12-8-6-5-7-9-12/h5-9,11H,10H2,1-4H3

InChI-Schlüssel

OXINPKYZBOUILM-UHFFFAOYSA-N

Kanonische SMILES

COC(=CCC1=CC=CC=C1)O[Si](C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.